molecular formula C23H18ClN3O4S B11344371 5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344371
M. Wt: 467.9 g/mol
InChI Key: ZHZWFWLCNBYWNM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a sulfonation reaction using a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the oxazole ring or chlorophenyl group.

Scientific Research Applications

5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfamoyl groups but has a different heterocyclic ring.

    5-(4-chlorophenyl)-2-oxazolecarboxamide: Similar structure but lacks the sulfamoyl group.

    N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Contains the chlorophenyl and sulfamoyl groups but lacks the oxazole ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups and the oxazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18ClN3O4S/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-11-18(12-14-20)25-23(28)21-15-22(31-26-21)16-7-9-17(24)10-8-16/h2-15H,1H3,(H,25,28)

InChI Key

ZHZWFWLCNBYWNM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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